![molecular formula C18H21ClN2O2S B238956 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the inhibition of the dopamine transporter (DAT) by binding to its substrate site. This leads to the accumulation of dopamine in the synaptic cleft, resulting in increased dopaminergic neurotransmission. The compound has also been found to exhibit weak affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which suggests its potential for treating depression and anxiety disorders.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine have been extensively studied in vitro and in vivo. It has been found to increase the extracellular levels of dopamine in the striatum, which is a key region involved in reward and motivation. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects, which suggest its potential for treating neurodegenerative disorders such as Parkinson's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory effects on the dopamine transporter, which makes it a valuable tool for studying dopamine-related disorders such as drug addiction. The compound is also relatively easy to synthesize and has a high yield, which makes it cost-effective for large-scale experiments. However, the limitations of using this compound include its potential toxicity and the lack of selectivity for the dopamine transporter over other monoamine transporters.
Future Directions
There are several future directions for the research on 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. One potential direction is to develop more selective and potent inhibitors of the dopamine transporter for the treatment of drug addiction and other dopamine-related disorders. Another direction is to investigate the potential of this compound for treating other neuropsychiatric disorders such as depression and anxiety. Further research is also needed to understand the potential toxicity and side effects of this compound and to develop safer and more effective derivatives.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-chlorophenyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an appropriate solvent such as dichloromethane or tetrahydrofuran. The yield of the compound can be improved by using a refluxing temperature and a longer reaction time.
Scientific Research Applications
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory effects on the dopamine transporter (DAT), which makes it a potential candidate for the treatment of drug addiction and other dopamine-related disorders.
properties
Product Name |
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-7-8-18(15(2)13-14)24(22,23)21-11-9-20(10-12-21)17-6-4-3-5-16(17)19/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
DSKNZYNHFTZUQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
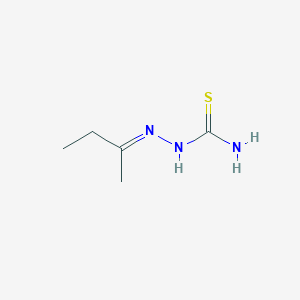
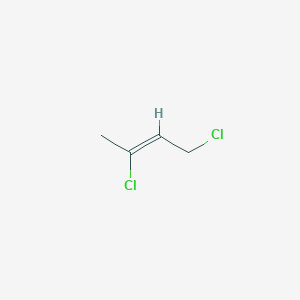
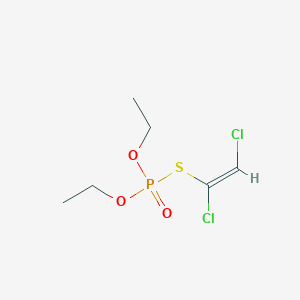
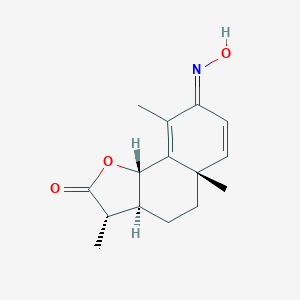
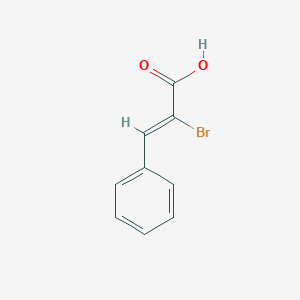
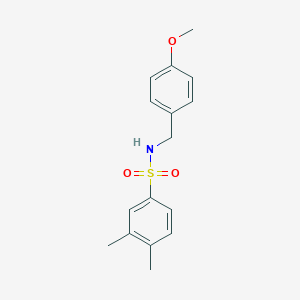


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

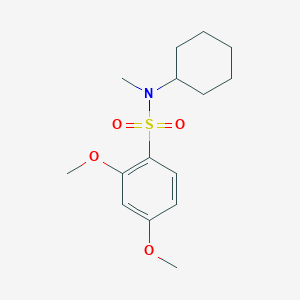
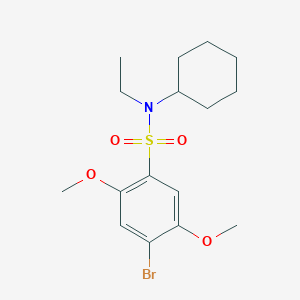
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)